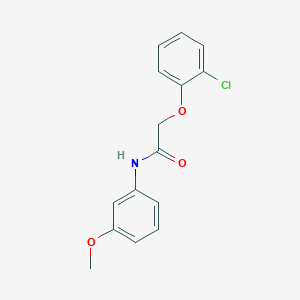
2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in crops such as soybeans, cotton, and peanuts. It belongs to the family of acetanilide herbicides and is known for its effectiveness in controlling a broad spectrum of weeds.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide involves the inhibition of the biosynthesis of carotenoids, which are essential pigments for the photosynthetic process in plants. This leads to the disruption of the photosynthetic process and the eventual death of the plant. 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide is absorbed by the roots and leaves of the plant and is translocated to the site of action.
Biochemical and Physiological Effects
2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide has been shown to have a low toxicity to mammals, birds, and fish. However, it can cause skin and eye irritation in humans. In plants, 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide has been shown to cause a reduction in the chlorophyll content, leading to a decrease in photosynthesis. It also affects the growth and development of the plant, leading to stunted growth and reduced biomass.
Advantages and Limitations for Lab Experiments
2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide is widely used in laboratory experiments to study the effects of herbicides on plants. Its broad-spectrum activity and low toxicity make it a suitable candidate for such studies. However, its effectiveness can be affected by factors such as soil type, temperature, and rainfall. It can also have a residual effect on the soil, which can affect the growth of subsequent crops.
Future Directions
There are several future directions for research on 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide. One area of research could be to develop more effective and environmentally friendly herbicides that can replace 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide. Another area of research could be to study the impact of 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide on non-target organisms such as soil microbes and insects. Additionally, more studies could be conducted to understand the mechanism of action of 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide and its impact on plant physiology.
Conclusion
In conclusion, 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide is a widely used herbicide that is effective in controlling a broad spectrum of weeds. Its low toxicity to mammals, birds, and fish makes it a safer option for weed control in agriculture. However, its effectiveness can be affected by environmental factors, and it can have a residual effect on the soil. There are several future directions for research on 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide, including developing more effective and environmentally friendly herbicides and studying its impact on non-target organisms.
Synthesis Methods
The synthesis of 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide is a multi-step process that involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chlorophenyl acetyl chloride. This intermediate is then reacted with 3-methoxyaniline to form 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as toluene.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling a broad spectrum of weeds, including grasses and broad-leaved weeds. Studies have also shown that 2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide has a low toxicity to mammals, birds, and fish, making it a safer option for weed control in agriculture.
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-12-6-4-5-11(9-12)17-15(18)10-20-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFJUXCRJJLSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

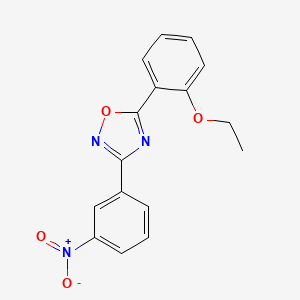
![methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate](/img/structure/B5797821.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5797832.png)

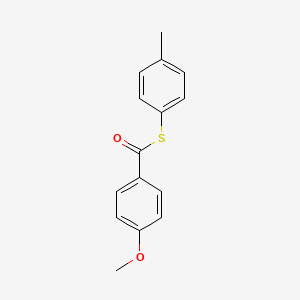
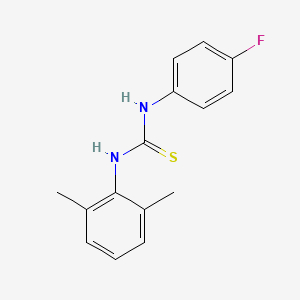
![4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5797847.png)
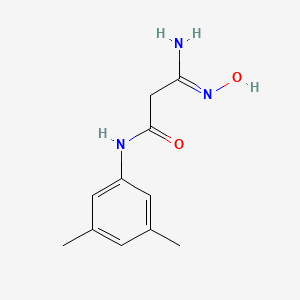
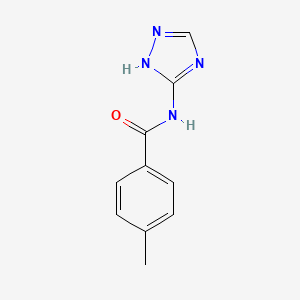
![N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5797863.png)
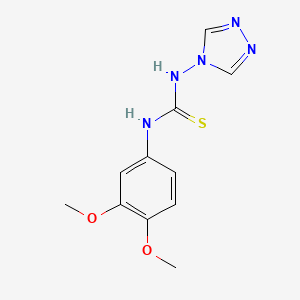

![1-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5797882.png)
![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5797888.png)